trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMNYYZCVYAOOF-GZMMTYOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2[C@H](CC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed cyclization. A suspension of 2-methoxyphenylglutamic acid (10.0 g, 34 mmol) and sodium nitrite (7.5 g, 108.7 mmol) in water (100 mL) is treated with concentrated HCl (50 mL) at 0°C. After 1 hour, the mixture is warmed to room temperature and stirred for 18 hours. Evaporation of water followed by ethyl acetate extraction yields the lactone-carboxylic acid with a reported yield of 98%.
Key Parameters:
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Temperature : 0°C (initial), room temperature (final)
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Catalyst : HCl
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Yield : 98%
This method benefits from high stereoselectivity due to the chiral center retention from L-glutamic acid. The trans configuration is stabilized by intramolecular hydrogen bonding between the carboxylic acid and lactone carbonyl.
Cyclocondensation of Itaconic Acid with 2-Methoxyphenol
A two-step synthesis adapted from PMC involves itaconic acid and 2-methoxyphenol.
Step 1: Esterification
Itaconic acid reacts with 2-methoxyphenol in methanol using sulfuric acid (3% v/v) as a catalyst. The mixture is refluxed for 6 hours, yielding the diester intermediate.
Step 2: Acid-Catalyzed Cyclization
The diester undergoes cyclization in 6 M HCl at 80°C for 24 hours. The reaction forms the tetrahydrofuran ring via nucleophilic attack of the phenolic oxygen on the α,β-unsaturated ester, followed by lactonization.
Key Parameters:
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Reagents : H₂SO₄ (esterification), HCl (cyclization)
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Yield : 72–78% (over two steps)
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Stereochemistry : Trans selectivity >90% due to steric hindrance during ring closure.
Intramolecular Cyclization of Substituted Phenylpropanoic Acids
A patent-derived method employs substituted phenylpropanoic acids with a pre-installed methoxy group.
Reaction Setup
3-(2-Methoxyphenyl)-4-oxopentanoic acid (5.0 g, 20 mmol) is dissolved in toluene with p-toluenesulfonic acid (0.5 g). The mixture is heated at 110°C for 8 hours, inducing cyclization via keto-enol tautomerism.
Optimization Insights
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Catalyst : p-TsOH (10 mol%)
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Solvent : Toluene (non-polar, enhances ring closure)
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Yield : 85%
Comparative Analysis of Methods
Challenges and Solutions
Stereochemical Control
The trans configuration is favored in all methods due to:
Chemical Reactions Analysis
Types of Reactions: Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions that can lead to the formation of more complex molecules, making it useful in developing new compounds for research and industrial applications.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Potential to disrupt bacterial cell membranes or inhibit essential enzymes.
- Antioxidant Effects : Ability to scavenge free radicals, which may help mitigate oxidative stress associated with diseases such as cancer and neurodegenerative disorders.
- Anticancer Potential : Preclinical studies suggest it may interfere with mitochondrial function and fatty acid metabolism critical for cancer cell survival .
Anticancer Effects
Preclinical studies have demonstrated that trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can reduce the viability of cancer cells by inducing oxidative stress. For example, compounds in the oxotetrahydrofuran class have been shown to inhibit fatty acid synthase (FASN), an enzyme involved in lipid biosynthesis crucial for cancer cell growth .
Antioxidant Properties
Studies suggest that this compound possesses antioxidant properties that can mitigate oxidative stress. Its structure enables effective scavenging of free radicals, which is vital in preventing cellular damage associated with various diseases .
Mechanism of Action
The mechanism of action of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and tetrahydrofuran ring play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 99226-02-5
- Molecular Formula : C₁₂H₁₂O₅
- Molecular Weight : 236.22 g/mol
- Structure : A tetrahydrofuran ring substituted with a 2-methoxyphenyl group at the 2-position, a carboxylic acid at the 3-position, and a ketone at the 5-position in the trans configuration .
- Synonyms: Includes (2R,3R)-rel-3-Furancarboxylic acid, tetrahydro-2-(2-methoxyphenyl)-5-oxo- (IUPAC name) and multiple vendor-specific designations .
Physical Properties :
Applications: Primarily used in research settings as a synthetic intermediate or for structure-activity relationship (SAR) studies.
Data Table: Structural and Functional Comparison
Key Comparisons
Structural Variations :
- Substituent Effects :
- The target compound features a trans-2-methoxyphenyl group, enhancing steric and electronic interactions compared to the non-trans isomer (CAS 117621-06-4), which lacks defined stereochemistry. This difference may influence binding specificity in chiral environments .
- C75 (CAS 191282-48-1) replaces the methoxyphenyl group with a 4-methylene-2-octyl chain , increasing lipophilicity (LogP ~3.5 vs. ~1.8 for the target compound). This enhances membrane permeability but may also contribute to mitochondrial toxicity .
Biological Activity: C75 inhibits fatty acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), disrupting lipid metabolism and inducing oxidative stress in cancer cells . In contrast, the target compound’s methoxyphenyl group may favor interactions with aryl hydrocarbon receptors (AhR) or cytochrome P450 enzymes, though this remains unverified .
Synthetic and Commercial Accessibility :
- The target compound is available from multiple suppliers (e.g., Synthonix, Angene Chemical) in gram-scale quantities, priced at ~$200–500/g .
- C75 is more widely studied, with established protocols for mitochondrial toxicity rescue using lipoic acid .
Toxicity and Limitations: C75’s mitochondrial toxicity limits therapeutic utility, necessitating co-administration with lipoic acid .
Biological Activity
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, with the CAS number 99226-02-5, is an organic compound characterized by its unique structure that includes a methoxyphenyl group and a tetrahydrofuran ring. This compound has garnered attention in various fields of biological research due to its potential interactions with biological systems, particularly in enzyme activity and metabolic pathways.
- Molecular Formula : C₁₂H₁₂O₅
- Molecular Weight : 236.22 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 479.1 ± 45.0 °C at 760 mmHg
- Purity : Typically ≥ 98% .
The biological activity of this compound largely revolves around its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, making it a valuable compound for studying metabolic processes and developing therapeutic agents.
Enzyme Interactions
Research indicates that this compound may serve as a probe for investigating enzyme interactions, particularly in metabolic pathways involving fatty acid synthesis. Its structural features allow it to mimic substrates or inhibitors of key enzymes, facilitating the study of their mechanisms and potential therapeutic applications .
Case Study: Metabolic Pathways
A study focusing on the inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) highlighted the importance of fatty acid synthesis pathways in cellular metabolism. The findings revealed that compounds like C75 could disrupt mitochondrial function and increase oxidative stress, which are critical factors in cancer progression . Such insights underscore the potential relevance of this compound in similar contexts.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; studied for anticancer properties |
| C75 | Structure | Inhibits FASN; reduces cell viability in cancer cells |
| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Structure | Inhibits HsmtKAS; affects mitochondrial function |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s synthesis typically involves cyclization of precursor acids or esters. For example, acid-catalyzed cyclization of 3-(2-Methoxyphenyl)propanoic acid derivatives (e.g., via intramolecular esterification) can yield the tetrahydrofuran scaffold . To ensure trans stereochemistry, reaction conditions (e.g., temperature, solvent polarity, and catalysts like BF₃·Et₂O) must be optimized. Post-synthesis, chiral HPLC or NMR-based NOE (Nuclear Overhauser Effect) analysis can confirm stereochemical integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the methoxy group (δ ~3.8 ppm in ¹H NMR), the tetrahydrofuran ring protons (δ 2.5–4.5 ppm), and the carboxylic acid proton (if present, δ ~12 ppm). 13C NMR should show the carbonyl carbons (δ ~170–180 ppm) .
- IR : Confirm the lactone (C=O stretch at ~1750 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₁₃H₁₄O₅) and fragmentation patterns .
Advanced Research Questions
Q. How does the mitochondrial fatty acid synthesis (mtFAS) pathway interact with 5-oxotetrahydrofuran-3-carboxylic acid derivatives, and what experimental models can validate this?
- Methodological Answer : Structurally similar compounds like C75 (a 5-oxotetrahydrofuran derivative) inhibit β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key mtFAS enzyme . To study this:
- Use HsmtKAS knockdown cell lines (e.g., CRISPR/Cas9-edited HEK293) to compare mitochondrial dysfunction (e.g., ROS levels, ATP production) with wild-type cells.
- Supplement with lipoic acid (LA) to rescue mitochondrial defects, confirming HsmtKAS as the target .
- Employ mitochondrial respirometry (Seahorse XF Analyzer) to quantify oxidative phosphorylation changes.
Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly regarding stereochemistry-dependent effects?
- Methodological Answer : Discrepancies may arise from:
- Isomeric impurities : Use chiral separation (e.g., HPLC with amylose-based columns) to isolate trans vs. cis isomers .
- Cell line variability : Test across multiple cancer models (e.g., MDA-MB-231, HeLa) with standardized assays (e.g., MTT for viability, Annexin V for apoptosis).
- Mechanistic overlap : Perform competitive inhibition assays with FASN inhibitors (e.g., C75) to distinguish mtFAS vs. cytosolic FASN targeting .
Q. How can researchers assess the compound’s potential off-target effects on lipid metabolism pathways?
- Methodological Answer :
- Conduct lipidomic profiling (LC-MS/MS) to quantify changes in fatty acid species (e.g., C16:0, C18:1) in treated vs. untreated cells.
- Use radiolabeled acetate (¹⁴C-acetate) to trace de novo lipogenesis in hepatocyte models.
- Evaluate PPAR-γ/α activation via luciferase reporter assays to rule out nuclear receptor interactions .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., LA rescue experiments).
- Apply principal component analysis (PCA) to lipidomic datasets to identify metabolic pathway clusters affected by treatment .
Q. How can computational tools predict the compound’s pharmacokinetic properties and guide in vivo study design?
- Methodological Answer :
- Use SwissADME to predict solubility, BBB permeability, and CYP450 interactions. The methoxy and carboxylic acid groups may limit oral bioavailability.
- Perform molecular docking (AutoDock Vina) with HsmtKAS (PDB: 6V7X) to validate binding affinity vs. C75 .
- For in vivo studies, prioritize intravenous administration in rodent models to bypass absorption issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
